molecular formula C18H16N2O5 B2559570 2,3-dimethoxy-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide CAS No. 922807-62-3

2,3-dimethoxy-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide

Cat. No. B2559570
CAS RN: 922807-62-3
M. Wt: 340.335
InChI Key: DMEYSNNMTRHCRX-UHFFFAOYSA-N
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Description

“2,3-dimethoxy-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide” is a type of benzamide compound . Benzamides are a significant class of amide compounds that have been widely used in various industries, including medical, industrial, biological, and potential drug industries . They have been used for the treatment of various conditions such as cancer, hypercholesterolemia, and juvenile hyperactivity, among others .


Synthesis Analysis

The synthesis of this compound starts from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The synthesis process uses TEA as a base and THF as a solvent . The yields of 2,3-dimethoxybenzamides were between 43–50%, while 3-acetoxy-2-methylbenzamides were prepared in high yields of 40–72% .


Molecular Structure Analysis

The molecular structure of “this compound” was determined using IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .


Chemical Reactions Analysis

The synthesized benzamide compounds were tested for their in vitro antioxidant activity, which was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

Scientific Research Applications

Synthesis and Biological Activity

Several benzamide derivatives have been synthesized and characterized for their biological activities. For instance, novel benzamide compounds were synthesized from 2,3-dimethoxybenzoic acid and evaluated for their antioxidant and antibacterial activities. These compounds demonstrated effective total antioxidant, free radical scavenging, and metal chelating activity compared to standards, along with notable in vitro antibacterial activity against various bacteria strains (Yakan et al., 2020).

Antipsychotic Properties

Benzamide derivatives have also been studied for their antipsychotic properties. A specific study synthesized and evaluated the antidopaminergic properties of (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and related compounds. These compounds displayed potent antipsychotic activity with a low tendency to induce extrapyramidal side effects, indicating their potential as antipsychotic agents (Högberg et al., 1990).

Sigma-2 Receptor Probes

Research into the sigma-2 receptor, which plays a role in cancer and neurological diseases, has led to the development of benzamide analogues as probes. For example, novel sigma-2 receptor probes based on benzamide structures have been synthesized for in vitro studies, demonstrating high affinity for sigma-2 receptors and usefulness in studying receptor binding in vitro (Xu et al., 2005).

Imaging Sigma-2 Receptor Status in Tumors

Fluorine-18 labeled benzamide analogues have been synthesized for positron emission tomography (PET) imaging of the sigma-2 receptor status of solid tumors. These compounds showed high tumor uptake and acceptable tumor/normal tissue ratios in biodistribution studies, highlighting their potential for imaging applications in cancer research (Tu et al., 2007).

Anticonvulsant Activity

The metabolic inhibitor 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide has been discovered as a potent anticonvulsant in animal models. This compound demonstrated effective seizure antagonism in maximal electroshock (MES) induced seizures in mice, indicating its potential as an anticonvulsant agent (Robertson et al., 1987).

Future Directions

The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs . Thus, by conducting in vivo biochemical tests of effective amides, researches can be carried out in different fields of application .

Biochemical Analysis

Biochemical Properties

2,3-dimethoxy-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain histone deacetylases (HDACs), which are enzymes involved in the removal of acetyl groups from histone proteins, thereby influencing gene expression. Additionally, this compound can bind to tubulin, a protein that is a key component of the cytoskeleton, affecting cell division and stability . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.

Cellular Effects

The effects of 2,3-dimethoxy-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting HDACs, the compound can lead to increased acetylation of histones, resulting in altered gene expression patterns. This can affect cell cycle regulation, apoptosis, and differentiation. Furthermore, its interaction with tubulin can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Molecular Mechanism

At the molecular level, 2,3-dimethoxy-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of HDACs involves binding to the enzyme’s active site, preventing the deacetylation of histones and other proteins. This inhibition can lead to changes in chromatin structure and gene expression. Additionally, the compound’s binding to tubulin interferes with microtubule polymerization, which is essential for cell division. These molecular interactions underscore the compound’s potential as an anticancer agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3-dimethoxy-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to reduced efficacy. Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cell cycle regulation and apoptosis, although the extent of these effects can diminish with prolonged exposure .

Dosage Effects in Animal Models

The effects of 2,3-dimethoxy-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide vary with different dosages in animal models. At lower doses, the compound can effectively inhibit HDACs and disrupt microtubule dynamics without causing significant toxicity. At higher doses, the compound can induce toxic effects, including damage to normal cells and tissues. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits, while exceeding this threshold can lead to adverse effects .

Metabolic Pathways

2,3-dimethoxy-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism and activity. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can affect the compound’s efficacy and toxicity, as well as its overall impact on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of 2,3-dimethoxy-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation can influence its activity and function, with higher concentrations observed in certain tissues, such as tumors, where it exerts its therapeutic effects .

Subcellular Localization

The subcellular localization of 2,3-dimethoxy-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with HDACs and tubulin can localize it to the nucleus and cytoskeleton, respectively, where it exerts its effects on gene expression and cell division. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and therapeutic potential .

properties

IUPAC Name

2,3-dimethoxy-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c1-20-17(22)10-6-4-8-12(14(10)18(20)23)19-16(21)11-7-5-9-13(24-2)15(11)25-3/h4-9H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEYSNNMTRHCRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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